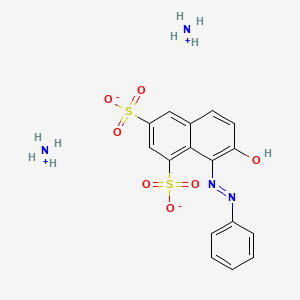
Diammonium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulfonate is a synthetic organic compound with the molecular formula C16H18N4O7S2 and a molecular weight of 442.5 g/mol. It is known for its vibrant color and is often used in various industrial applications, particularly in dyeing and staining processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diammonium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulfonate typically involves a multi-step process. The initial step often includes the diazotization of aniline to form a diazonium salt. This is followed by a coupling reaction with 7-hydroxy-1,3-naphthalenedisulfonic acid under controlled pH conditions to form the azo compound. The final product is then neutralized with ammonium hydroxide to yield the diammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is often purified through recrystallization or other suitable methods to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Diammonium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to break the azo bond, leading to the formation of corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under controlled conditions.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Reduction: Corresponding amines such as 7-hydroxy-1,3-naphthalenedisulfonic acid and aniline derivatives.
Substitution: Substituted aromatic compounds with different functional groups.
Scientific Research Applications
Diammonium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration processes due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Mechanism of Action
The mechanism of action of diammonium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulfonate primarily involves its ability to interact with various molecular targets through its azo and sulfonate groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, making it useful in various applications. The compound’s color-changing properties are due to the electronic transitions within the azo group, which can be influenced by pH and other environmental factors.
Comparison with Similar Compounds
Similar Compounds
Diammonium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulfonate: Known for its vibrant color and wide range of applications.
Disodium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulfonate: Similar in structure but with different solubility and stability properties.
7-hydroxy-8-(phenylazo)naphthalene-1,3-disulfonic acid: The parent acid form, used in different applications due to its distinct chemical properties.
Uniqueness
Diammonium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulfonate stands out due to its specific solubility in water and its ability to form stable solutions under various conditions. Its unique combination of azo and sulfonate groups makes it particularly useful in applications requiring strong color properties and chemical stability .
Properties
CAS No. |
83898-22-0 |
|---|---|
Molecular Formula |
C16H18N4O7S2 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
diazanium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate |
InChI |
InChI=1S/C16H12N2O7S2.2H3N/c19-13-7-6-10-8-12(26(20,21)22)9-14(27(23,24)25)15(10)16(13)18-17-11-4-2-1-3-5-11;;/h1-9,19H,(H,20,21,22)(H,23,24,25);2*1H3 |
InChI Key |
QBGCZHBVKOUITF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


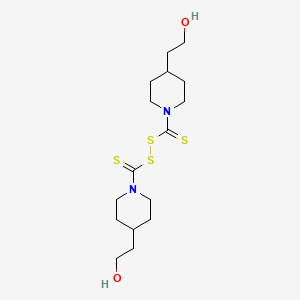
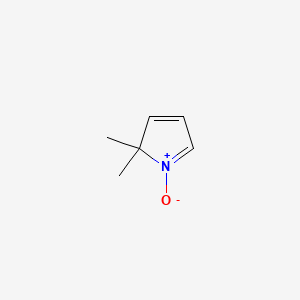

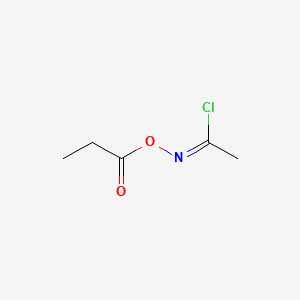
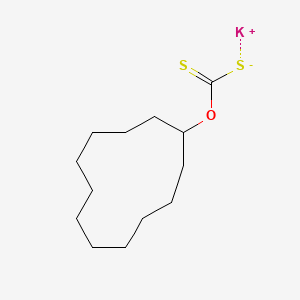
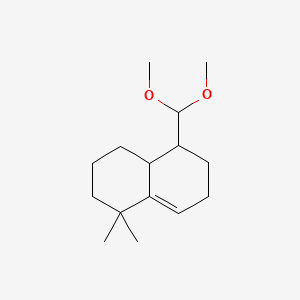

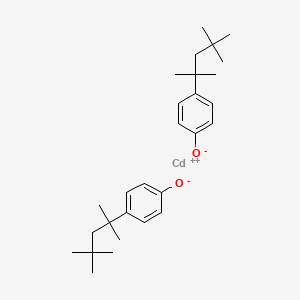
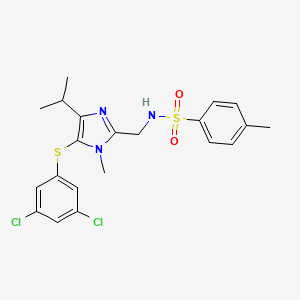
![[1-Adamantyloxy(hydroxy)phosphoryl]formic acid](/img/structure/B12675725.png)
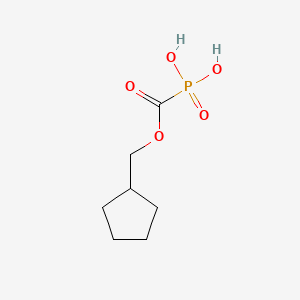

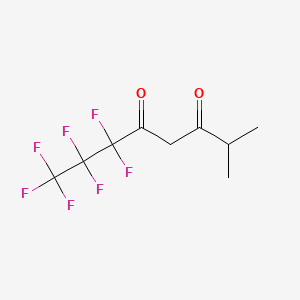
![(Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12675753.png)
